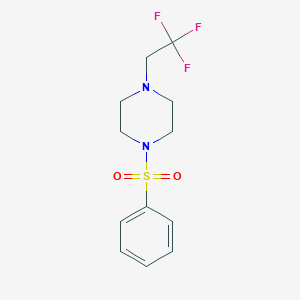
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, commonly known as PTZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTZ belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities.
作用機序
PTZ's mechanism of action is not fully understood, but it is believed to act on the GABAergic system in the brain. PTZ has been shown to increase GABA release and inhibit GABA uptake, leading to an increase in GABAergic neurotransmission. This increase in GABAergic activity has been linked to the anticonvulsant and anxiolytic effects of PTZ.
Biochemical and Physiological Effects
PTZ has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function. PTZ has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, PTZ has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
PTZ has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it an ideal compound for in vitro and in vivo studies. Additionally, PTZ has been shown to be safe and well-tolerated in animal studies. However, PTZ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, PTZ has a short half-life, which may limit its effectiveness in some studies.
将来の方向性
PTZ has shown promising results in various studies, and there are several future directions for further research. One potential area of research is the development of PTZ derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of PTZ and its potential therapeutic applications in various diseases. Finally, PTZ's potential use as a tool for studying GABAergic neurotransmission and neuroplasticity warrants further investigation.
Conclusion
In conclusion, PTZ is a unique piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ's mechanism of action is not fully understood, but it has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. PTZ has several advantages for lab experiments, including ease of synthesis and high purity, but also has some limitations. Future research directions include the development of PTZ derivatives and further investigation into its potential therapeutic applications.
合成法
PTZ can be synthesized through a multistep process that involves the reaction of 2,2,2-trifluoroethylamine with phenylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield PTZ. This method has been optimized for high yield and purity and has been used in various studies to obtain PTZ for further research.
科学的研究の応用
PTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. PTZ has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, PTZ has been shown to have antimicrobial and antitumor activities.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)10-16-6-8-17(9-7-16)20(18,19)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTMAUAJUMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2395445.png)
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
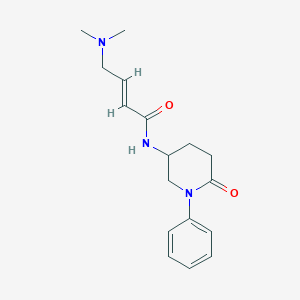
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
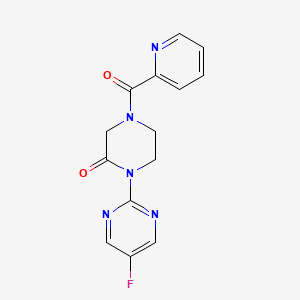
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
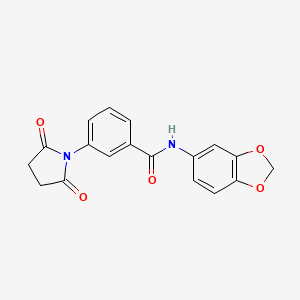
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)
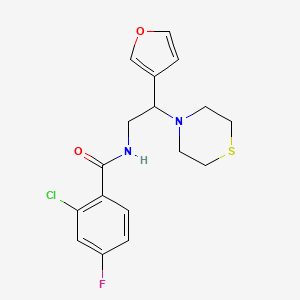
![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)